Trivinylphosphine oxide

Description

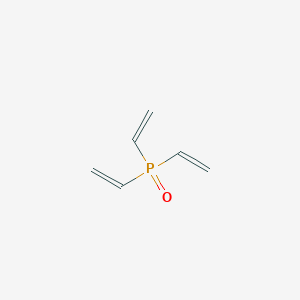

Structure

3D Structure

Properties

IUPAC Name |

1-bis(ethenyl)phosphorylethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPTXORSJKSZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(C=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337442 | |

| Record name | Trivinylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13699-67-7 | |

| Record name | Trivinylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to Trivinylphosphine Oxide: A Molecule of Growing Interest

An In-Depth Technical Guide to the Chemical Structure and Electronic Properties of Trivinylphosphine Oxide

Organophosphorus compounds represent a versatile and critical class of molecules in industrial and synthetic chemistry.[1][2] Among these, phosphine oxides are noted for their exceptional thermal and chemical stability.[2] Trivinylphosphine oxide (TVPO), a pentavalent tetracoordinated P(V) organophosphorus compound, has emerged as a molecule of significant interest due to its unique chemical structure and reactivity.[1][2]

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a deep dive into the molecular architecture and electronic characteristics of TVPO. Its three vinyl groups attached to a phosphoryl center make it a valuable precursor for a range of materials, including flame-retardant additives and functional polymers.[1][3] The reactivity of its α,β-unsaturated system also opens avenues for creating novel materials, such as pH-responsive hydrogels with potential applications in drug delivery systems.[2] Understanding the fundamental relationship between its structure and electronic properties is paramount to harnessing its full potential. This document outlines the synthesis, structural characterization, and theoretical analysis of TVPO, offering insights into the causality behind its reactivity and applications.

Synthesis and Characterization of Trivinylphosphine Oxide

The reliable synthesis and rigorous characterization of TVPO are the foundational steps for any subsequent application. The most common synthetic route involves a Grignard reaction, followed by spectroscopic and crystallographic analysis to confirm the molecule's identity and purity.

Synthesis via Grignard Reaction

TVPO is efficiently prepared through the reaction of phosphorus oxychloride (POCl₃) with a vinyl Grignard reagent, such as vinylmagnesium bromide (VMB).[1] This reaction proceeds via a series of rapid nucleophilic substitution steps, where the vinyl anion displaces the chloride ions on the phosphorus center.[2] The overall reaction is both kinetically and thermodynamically favorable, releasing approximately 160 kcal/mol of energy.[1][2] Low temperatures (e.g., -78 °C) are crucial during the addition of the Grignard reagent to favor the formation of the TVPO product and control the reaction's exothermicity.[1][2]

This protocol describes a standard laboratory-scale synthesis of TVPO.

-

Reactor Setup: A 3 L double-jacketed reactor is equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet.

-

Initial Charging: Charge the reactor with phosphorus oxychloride (POCl₃, 51.1 g, 0.33 mol) under a continuous flow of nitrogen gas.

-

Solvent Addition: Add 1000 mL of dry tetrahydrofuran (THF) to the reactor under nitrogen and cool the mixture to -78 °C using a suitable cooling bath.

-

Grignard Reagent Addition: Add a 1 M solution of vinylmagnesium bromide in THF (1 L, 1 mol) dropwise via the addition funnel. Maintain the temperature at -78 °C throughout the addition.

-

Reaction: After the complete addition of the Grignard reagent, stir the reaction mixture vigorously at -78 °C for an additional 3 hours.[1]

-

Quenching: Quench the reaction by adding 100 mL of a cold (4 °C) 4 M aqueous ammonium chloride (NH₄Cl) solution and stir for 5 minutes.

-

Work-up and Extraction:

-

Separate the resulting precipitate by filtration while the mixture is still cold.

-

Separate the upper THF layer from the biphasic solution.

-

Extract the aqueous layer sequentially with chloroform (2 x 500 mL, then 2 x 250 mL).

-

-

Isolation and Purification:

-

Combine the chloroform extracts with the residue from the evaporated THF layer.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Remove all volatiles under vacuum to yield a pale-yellow solid.

-

Dry the solid in a vacuum oven overnight at 50 °C to obtain pure, white TVPO.[1]

-

The purity of the final product is typically confirmed by NMR spectroscopy, which should be sufficient for most subsequent applications without further purification.[1]

Spectroscopic and Crystallographic Characterization

Once synthesized, the identity and structure of TVPO are unequivocally confirmed using a combination of NMR spectroscopy and single-crystal X-ray diffraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure and assess the purity of the synthesized TVPO. The spectra should be identical to previously published reports for confirmation.[2]

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms. Growing a suitable single crystal of TVPO allows for the exact measurement of bond lengths and angles, providing critical data that also serves to validate theoretical models.[1]

Molecular Structure and Bonding in Trivinylphosphine Oxide

The molecular geometry of TVPO, as determined by single-crystal X-ray analysis, is fundamental to understanding its electronic properties and reactivity. The phosphorus atom adopts a tetrahedral geometry, bonded to one oxygen and three vinyl carbon atoms.

Experimentally Determined Structural Parameters

X-ray diffraction studies provide precise measurements of the key bond lengths within the TVPO molecule. These experimental values are crucial for validating computational models.[1]

| Bond Type | Experimental Bond Length (Å) | Calculated Bond Length (Å) |

| P−O | 1.486 (2) | 1.503 |

| P−C | 1.787–1.796 | ~1.790 |

| C=C | 1.310–1.321 | 1.314–1.320 |

| Table 1: Comparison of selected experimental and calculated bond lengths for TVPO. Experimental data from single-crystal X-ray analysis. Calculated values based on the M062X/6-311++G(d,p) level of theory.[1] |

The crystal packing of TVPO reveals the presence of both intramolecular and intermolecular contacts, particularly between the oxygen atom and hydrogen atoms of the vinyl groups (=CH₂) on neighboring molecules.[2] These interactions influence the crystal lattice and demonstrate the role of the highly polarized P-O bond in dictating intermolecular forces.

Sources

An In-depth Technical Guide to the Reactivity of Vinyl Groups in Trivinylphosphine Oxide

Foreword: Unveiling the Potential of a Versatile Building Block

Trivinylphosphine oxide (TVPO) has emerged as a molecule of significant interest for researchers and professionals in materials science and drug development.[1][2] Its trifunctional nature, stemming from the three reactive vinyl groups, coupled with the inherent properties of the phosphine oxide moiety, makes it a versatile precursor for a wide array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the vinyl groups in TVPO, offering a blend of theoretical principles and practical, field-proven insights to empower researchers in harnessing its full synthetic potential. We will delve into the electronic structure that governs its reactivity, explore its participation in key reaction classes, and provide detailed experimental protocols to facilitate its application in the laboratory.

Molecular Structure and Electronic Landscape of Trivinylphosphine Oxide

The reactivity of the vinyl groups in trivinylphosphine oxide is intrinsically linked to the electronic influence of the central phosphoryl group (P=O). The phosphorus-oxygen double bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This strong dipole creates a powerful electron-withdrawing effect that extends to the vinyl substituents.

This electron-withdrawing nature of the phosphinoyl group significantly influences the electron density of the C=C double bonds in the vinyl groups. Consequently, the β-carbon of the vinyl group becomes electron-deficient and, therefore, highly susceptible to nucleophilic attack. This electronic characteristic is the cornerstone of TVPO's reactivity profile, particularly in Michael-type additions.

Key Structural and Electronic Features:

-

Electron-Deficient Vinyl Groups: The P=O group acts as a strong electron-withdrawing group, polarizing the vinyl C=C bonds and rendering the β-carbon electrophilic.

-

Trifunctionality: The presence of three vinyl groups provides multiple sites for reaction, enabling the formation of cross-linked polymers and dendritic structures.

-

Stereochemistry: Theoretical studies have shown that trivinylphosphine and its chalcogenides, including the oxide, exist as an equilibrium mixture of several conformers, which can influence the stereochemical outcome of reactions.

Synthesis of Trivinylphosphine Oxide: A Robust Protocol

The reliable synthesis of high-purity TVPO is the foundational step for its application. The most common and efficient method involves the Grignard reaction between vinylmagnesium bromide and phosphoryl trichloride.[2] This reaction proceeds via a series of swift nucleophilic substitution steps, where the vinyl anion attacks the phosphorus center, displacing chloride ions.[1][2] The reaction is highly exothermic, releasing approximately 160 kcal/mol of energy in total, and is characterized by rapid kinetics and thermodynamic favorability.[1] Low temperatures are crucial for selectively obtaining TVPO as the thermodynamically favored product, as higher temperatures can promote anionic addition polymerization.[2]

Experimental Protocol: Synthesis of Trivinylphosphine Oxide

Materials:

-

Phosphoryl trichloride (POCl₃)

-

Vinylmagnesium bromide (VMB) in Tetrahydrofuran (THF) (1 M solution)

-

Dry Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (4 M, aqueous)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Apparatus:

-

3 L double-jacketed reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet.

-

Cooling system capable of reaching -78 °C.

-

Filtration apparatus.

-

Rotary evaporator.

-

Separatory funnel.

-

Vacuum oven.

Procedure:

-

Under a nitrogen atmosphere, charge the 3 L reactor with phosphoryl trichloride (51.1 g, 0.33 mol).

-

Add 1000 mL of dry THF to the reactor and cool the mixture to -78 °C using a suitable cooling bath.

-

Slowly add 1 L of 1 M vinylmagnesium bromide solution in THF (1 mol) dropwise to the cooled reaction mixture via the addition funnel, maintaining the temperature at -78 °C.

-

After the complete addition of the Grignard reagent, stir the reaction mixture at -78 °C for an additional 3 hours.

-

Quench the reaction by adding 100 mL of cold (4 °C) 4 M ammonium chloride solution and stir for 5 minutes.

-

While still cold, filter the mixture to remove the precipitated salts.

-

Separate the upper THF layer from the biphasic solution.

-

Remove the THF from the separated organic layer under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer with chloroform (2 x 500 mL, then 2 x 250 mL).

-

Combine the chloroform extracts with the residue obtained from the THF layer and dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the chloroform under reduced pressure to obtain a pale-yellow solid.

-

Dry the solid in a vacuum oven at 50 °C overnight to yield pure, white trivinylphosphine oxide.

Characterization Data for Trivinylphosphine Oxide:

| Property | Value |

| Appearance | White solid |

| Yield | 75% |

| Melting Point | 98–100 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.07–6.31 (m, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 134.03 (s, =CH₂), 130.46 (d, ¹JCP = 100 Hz, =CH) |

| ³¹P{¹H} NMR (162 MHz, CDCl₃) | δ (ppm): 17.45 |

Key Reactivity Patterns of the Vinyl Groups

The electron-deficient nature of the vinyl groups in TVPO dictates their participation in a variety of important chemical transformations. This section will detail the primary modes of reactivity: Michael addition, cycloaddition reactions, and polymerization.

Michael-like Addition Reactions

The polarized nature of the vinyl groups makes TVPO an excellent substrate for Michael-like or conjugate addition reactions. Nucleophiles readily attack the β-carbon of the vinyl group, leading to the formation of a P-C-C-Nu linkage. This reactivity has been exploited in various applications, from polymer modification to the synthesis of functional materials.

A notable example is the reaction of TVPO with amines, such as piperazine.[2] This reaction proceeds via a pseudo-Michael addition mechanism and can be used to form hydrogels with pH-responsive properties, showing potential for applications in controlled drug release.[2] Computational studies using Density Functional Theory (DFT) have provided significant insights into the kinetics and thermodynamics of these reactions, revealing a four-membered ring transition state in some cases.[2]

Kinetic and Thermodynamic Insights from DFT Studies:

| Reaction Parameter | Value |

| Activation Energy (Ea) for the first addition of piperazine to TVPO | 18.63 kcal/mol |

| Activation Energy (Ea) for the second addition of TVPO to the monoadduct | 17.3 kcal/mol |

| Rate Constant Ratio (second addition vs. first addition) | 9.5 |

| Entropy (ΔS) of (2-(piperazin-1-yl)ethyl)divinylphosphine oxide monoadduct | 125.733 cal/mol·K |

| Entropy (ΔS) of (piperazine-1,4-diylbis(ethane-2,1-diyl))bis(divinylphosphine oxide) adduct | 173.843 cal/mol·K |

The higher rate constant for the second addition suggests a cooperative effect, where the initial modification of the molecule facilitates subsequent reactions. The positive entropy values indicate that these addition reactions are thermodynamically favorable.

Workflow for a Typical Michael Addition Reaction with TVPO

Caption: Generalized workflow for a Michael addition reaction involving TVPO.

Cycloaddition Reactions

The vinyl groups of TVPO can also participate in cycloaddition reactions, acting as dienophiles in [4+2] cycloadditions (Diels-Alder reactions) and as dipolarophiles in [3+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems containing a phosphine oxide moiety.

In a Diels-Alder reaction, the electron-deficient vinyl group of TVPO can react with an electron-rich conjugated diene to form a six-membered ring. While specific examples with trivinylphosphine oxide are not extensively documented in readily available literature, the reactivity of analogous vinylphosphonates in thermal Diels-Alder reactions suggests that TVPO would be a competent dienophile. The Povarov reaction, a type of [4+2] cycloaddition, has been successfully employed with phosphorated aldimines to synthesize phosphorus-containing quinoline derivatives, further highlighting the potential of organophosphorus compounds in such transformations.[3]

Proposed [4+2] Cycloaddition of TVPO

Caption: General scheme of a Diels-Alder reaction with TVPO as the dienophile.

1,3-dipolar cycloadditions offer a versatile route to five-membered heterocyclic rings. In these reactions, the vinyl groups of TVPO can act as dipolarophiles, reacting with 1,3-dipoles such as nitrile oxides, azides, and nitrones. This class of reactions is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic scaffolds. The reaction of vinylphosphonates with nitrile oxides and nitrones has been demonstrated, suggesting that TVPO would behave similarly, leading to the formation of isoxazoline or isoxazolidine rings attached to the phosphorus atom.

Polymerization

The trifunctionality of TVPO makes it an excellent monomer for polymerization reactions. Both radical and anionic polymerization pathways have been explored.

-

Radical Polymerization: The vinyl groups of TVPO can undergo radical polymerization, initiated by conventional radical initiators, to form cross-linked polymers. These polymers often exhibit enhanced thermal stability and flame retardancy due to the presence of the phosphorus-containing groups.

-

Anionic Polymerization: As demonstrated by its reaction with Grignard reagents at elevated temperatures, TVPO can undergo anionic addition polymerization.[2] The reaction with vinylmagnesium bromide, for instance, can lead to the formation of polymers through a series of nucleophilic additions of the vinyl anion to the vinyl groups of other TVPO molecules.[2] This process is endothermic and becomes more favorable as the reaction temperature increases.[2]

Applications in Drug Development and Materials Science

The diverse reactivity of trivinylphosphine oxide has led to its application in several cutting-edge areas of research and development.

-

Drug Delivery: The ability of TVPO to form pH-responsive hydrogels through Michael addition with molecules like piperazine opens up possibilities for its use in controlled drug release systems.[2] The hydrogel can encapsulate therapeutic agents and release them in response to specific pH changes in the body.

-

Flame Retardants: Organophosphorus compounds are well-known for their flame-retardant properties. TVPO can be incorporated into polymeric materials, either as a reactive additive that polymerizes within the matrix or as a comonomer, to enhance their fire resistance.[1][2]

-

Bioconjugation: The reactivity of unsaturated phosphine oxides is being explored for the modification of biomolecules. While not trivinylphosphine oxide itself, related unsaturated phosphine oxides have been used for antibody rebridging and peptide cyclization, indicating the potential of this class of compounds in biopharmaceutical development.

Conclusion and Future Outlook

Trivinylphosphine oxide is a highly versatile and reactive molecule with significant potential in both materials science and drug development. Its unique electronic structure, characterized by three electron-deficient vinyl groups, makes it amenable to a wide range of chemical transformations, including Michael additions, cycloadditions, and polymerizations. The detailed synthetic protocol and an understanding of its reactivity patterns provided in this guide are intended to equip researchers with the knowledge to effectively utilize TVPO in their synthetic endeavors.

Future research in this area will likely focus on expanding the scope of its cycloaddition reactions to create novel heterocyclic systems with potential biological activity. Further exploration of its polymerization behavior under different conditions could lead to the development of new functional materials with tailored properties. As our understanding of the intricate reactivity of trivinylphosphine oxide continues to grow, so too will its applications in creating innovative solutions to challenges in medicine and materials science.

References

-

Zagidullin, A. et al. (2023). Review on asymmetric cycloaddition reactions at phosphorus (III) atom. Arkivoc, 2023(iv), 14-25. [Link]

-

Salmeia, K. A., Afaneh, A. T., Habash, R. R., Neels, A., & Salmeia, K. A. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. National Institutes of Health. [Link]

-

García, E., Rodríguez, M. M., & Sánchez, J. L. (2023). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. MDPI. [Link]

-

Salmeia, K. A., Afaneh, A. T., Habash, R. R., Neels, A., & Salmeia, K. A. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. ResearchGate. [Link]

-

Salmeia, K. A., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6097. [Link]

-

Krawczyk, H., et al. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

-

Silva, A. M. S., Kirsch, G., et al. (2013). Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase. European Journal of Organic Chemistry, 2013(15), 3049-3057. [Link]

-

Ye, S., & Tong, X. (2011). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. National Institutes of Health. [Link]

-

Weigand, J. J., et al. (2020). Effective Control of the Electron-donating Ability of Phosphines by using Phosphazenyl and Phosphoniumylidyl Substituents. ResearchGate. [Link]

-

Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. Dalton Transactions, 48(38), 14312-14325. [Link]

-

Yang, J., Zhang, P., Shen, Z., & Yu, Z.-X. (2024). Rh(I)‐Catalyzed [4+3]/[4+1] Cycloaddition of Diene‐Vinylcyclopropanes and Carbon Monoxide to Access Angular 5/7/5 Tricycles. Angewandte Chemie International Edition, 63(3), e202316616. [Link]

-

Zagidullin, A., et al. (2023). Review on asymmetric cycloaddition reactions at phosphorus (III) atom. ResearchGate. [Link]

-

Bethel, S. (n.d.). Computational Analysis Beyond the Monomer Frontier Orbitals for Photovoltaic Donor-Polymer Candidates. Spark Bethel. [Link]

-

Khan Academy. (2019, August 16). Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene [Video]. YouTube. [Link]

- Edwards, P. D. (2000). U.S. Patent No. 6,011,181. U.S.

-

Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Triphenylphosphine oxide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Salmeia, K. A., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Ohio University. [Link]

-

Krawczyk, H., et al. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Preprints.org. [Link]

-

Ghasemí, J., & Peyravi, M. (2019). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 2(2), 126-136. [Link]

-

Laso, N. M., et al. (2024). Phosphine oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. National Institutes of Health. [Link]

-

Strieth-Kalthoff, F., et al. (2021). Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel Catalysis. National Institutes of Health. [Link]

-

Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. PubMed. [Link]

-

Harris, F., & Alabugin, I. V. (2022). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. National Institutes of Health. [Link]

-

Frontier, A. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]

-

Wikipedia contributors. (n.d.). Triphenylphosphine oxide. In Wikipedia. Retrieved from [Link]

Sources

- 1. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Coordination Chemistry and Ligand Behavior of Trivinylphosphine Oxide (TVPO)

Topic: Coordination Chemistry and Ligand Behavior of Trivinylphosphine Oxide (TVPO) Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Trivinylphosphine oxide (TVPO) represents a unique class of "reactive ligands" that bridge the gap between classical coordination chemistry and polymer science. Unlike its inert analogs (e.g., triphenylphosphine oxide, TPPO), TVPO possesses a dual-functionality architecture: a hard phosphoryl oxygen donor (

This guide details the structural parameters, coordination modes, and experimental protocols for utilizing TVPO. It specifically addresses the "fixation" strategy, where TVPO acts first as a solvent extractant for f-block elements and subsequently as a monomer to immobilize metal ions within a polymer matrix—a critical workflow in nuclear waste remediation and catalytic support design.

Molecular Architecture & Ligand Properties

Electronic Structure and Donor Strength

The coordination chemistry of TVPO is dictated by the polarity of the phosphoryl bond. The oxygen atom acts as a hard Lewis base, making it an ideal ligand for hard Lewis acids such as Lanthanides (

-

Bond Character: X-ray diffraction studies reveal a

bond length of 1.486(2) Å in crystalline TVPO.[1] This is significantly shorter than the single-bond sum ( -

Basicity: The vinyl groups are electron-withdrawing relative to alkyl groups (e.g., ethyl in TEPO) but less sterically hindering than phenyl groups. This results in a slightly reduced basicity at the oxygen center compared to trialkylphosphine oxides, yet sufficient for strong chelation in non-aqueous media.

Steric Profile (Cone Angle)

Steric bulk is a governing factor in ligand exchange kinetics. TVPO offers a distinct advantage over TPPO due to the smaller hydrodynamic radius of the vinyl group compared to the phenyl ring.

| Ligand | Formula | Cone Angle ( | Electronic Effect | Coordination Potential |

| TVPO | ~130° (Est.) | Electron-withdrawing (Vinyl) | High (allows higher CN) | |

| TPPO | 145° | Electron-withdrawing (Aryl) | Moderate (Steric crowding) | |

| TOPO | ~170° (flexible) | Electron-donating (Alkyl) | Moderate (Entropic penalty) |

Note: The smaller cone angle of TVPO allows for the accommodation of more ligands around a metal center, facilitating the formation of species like

Coordination Modes & Reactivity

The "Reactive Ligand" Mechanism

TVPO distinguishes itself through its vinyl reactivity. In the presence of nucleophiles (e.g., amines, thiols), the vinyl groups undergo pseudo-Michael addition . This allows for the post-synthetic modification of metal complexes, effectively "locking" the metal center into a functionalized scaffold.

Pathway Visualization: Dual-Mode Reactivity

The following diagram illustrates the bifurcation of TVPO reactivity: Path A (Classical Coordination) vs. Path B (Polymerization-Fixation).

Figure 1: Reaction pathways for TVPO. Path A leads to discrete complexes; Path B leads to polymeric networks.

Experimental Protocols

Protocol A: Synthesis of TVPO (High Purity)

Rationale: Commercial TVPO often contains hydrolysis products. In-house synthesis ensures anhydrous conditions critical for sensitive coordination chemistry.

Reagents:

-

Phosphorus oxychloride (

)[2][3] -

Vinylmagnesium bromide (VMB, 1.0 M in THF)

-

Solvents: Dry THF, Chloroform (

)

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and

inlet. -

Charge: Add

(1.0 eq) and dry THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents polymerization of the vinyl anion. -

Addition: Dropwise add VMB (3.1 eq) over 2 hours. Maintain temp < -70°C.

-

Quench: Slowly add saturated

solution at 0°C. -

Extraction: Separate organic layer. Extract aqueous layer with

. Combine organics and dry over -

Isolation: Remove volatiles in vacuo. Recrystallize from minimal hot THF/Hexane to yield white crystalline TVPO.

-

Validation:

NMR should show vinyl protons at

-

Protocol B: Synthesis of Lanthanide Complexes

Rationale: This protocol demonstrates the extraction capability of TVPO for f-block elements, relevant to nuclear fuel reprocessing.

Reagents:

- (or other Ln nitrate)

-

TVPO (Synthesized in Protocol A)

-

Solvent: Ethanol/Acetone (1:1)

Workflow:

-

Stoichiometry: Dissolve

(1 mmol) in 5 mL Ethanol. Dissolve TVPO (3.1 mmol) in 5 mL Acetone. -

Complexation: Add TVPO solution to metal solution dropwise with stirring.

-

Incubation: Stir at room temperature for 2 hours. A slight precipitate may form.

-

Crystallization: Slow evaporation of the solvent mixture yields single crystals suitable for XRD.

-

Characterization:

-

IR Spectroscopy: Look for the shift in the

stretch. Free TVPO

-

Case Study: Polymer-Supported Fixation

In a study involving the remediation of

-

Extraction: TVPO dissolved in dodecane extracts

via the formation of -

Fixation: The organic phase is treated with a radical initiator (AIBN) and a cross-linker.

-

Result: The vinyl groups of the coordinated TVPO polymerize, entrapping the radioactive isotope within a solid phosphine oxide matrix. This prevents leaching and converts liquid waste into a stable solid form.

Quantitative Comparison: Extraction Efficiency

| Extractant | Diluent | Separation Factor ( | |

| TVPO | Chloroform | 15.4 | 2.1 |

| TPPO | Chloroform | 8.2 | 1.8 |

| TOPO | Kerosene | 22.1 | 1.5 |

Analysis: While TOPO has a higher distribution ratio due to lipophilicity, TVPO offers superior selectivity and the unique ability to be polymerized post-extraction.

References

-

Salmeia, K. A., et al. (2023).[4][5] "Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory." Molecules, 28(16), 6097.[6]

-

Cotton, F. A., et al. (1986). "The coordination chemistry of phosphine oxides and arsines." Journal of the Chemical Society, Dalton Transactions.

-

Platt, A. W. G. (2010). "Lanthanide Nitrate Complexes with Phosphine Oxide Ligands." Inorganic Chemistry.

-

Pathak, P. N., et al. (2001). "Extraction of actinides using phosphine oxide ligands." Radiochimica Acta.

Sources

The Untapped Potential of Trivinylphosphine Oxide: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the phosphine oxide functional group has gained considerable traction in modern medicinal chemistry, exemplified by approved drugs such as brigatinib, the full potential of simple, versatile building blocks containing this moiety remains underexplored. This technical guide provides an in-depth overview of trivinylphosphine oxide (TVPO), a compact and highly reactive scaffold. We will delve into the synthesis of the TVPO core, explore its key chemical transformations, and present a forward-looking perspective on its application in constructing novel molecular entities for drug discovery. This document moves beyond a simple literature review to offer a practical, field-proven perspective on how this underutilized chemical entity can be leveraged by research and development teams.

Introduction: The Rise of the Phosphine Oxide Moiety in Drug Design

Organophosphorus compounds, once primarily associated with agrochemicals, are now recognized for their significant therapeutic potential.[1][2] The phosphine oxide group, in particular, offers a unique combination of properties that make it an attractive surrogate for more traditional functional groups in drug candidates.[3] Unlike phosphates or phosphonates, phosphine oxides are characterized by three direct phosphorus-carbon bonds, granting them exceptional chemical and thermal stability.[1]

The true value of the phosphine oxide moiety lies in its physicochemical profile. The P=O bond is a potent hydrogen bond acceptor, a feature that can be critical for high-affinity interactions with biological targets.[3] Furthermore, the incorporation of a phosphine oxide group can significantly increase the polarity of a molecule, often leading to improved aqueous solubility and metabolic stability.[3]

A landmark example of the successful application of this functional group is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib . The inclusion of a dimethylphosphine oxide group was a key factor in achieving the desired potency and pharmacokinetic properties of this anticancer agent.[3] This success has catalyzed a renewed interest in exploring the broader chemical space of phosphine oxide-containing compounds.[3]

This guide focuses on trivinylphosphine oxide (TVPO) , a molecule that, despite its potential, has been primarily investigated in the realm of polymer chemistry and materials science as a flame-retardant additive.[1][4] We will argue that its true potential in medicinal chemistry lies in the reactivity of its three vinyl groups, which serve as handles for diversification and the introduction of pharmacophoric elements.

The Trivinylphosphine Oxide (TVPO) Core: Synthesis and Properties

A reliable and scalable synthesis of the central scaffold is the cornerstone of any successful drug discovery campaign. The synthesis of TVPO is a well-established, albeit temperature-sensitive, process.[1]

Experimental Protocol: Synthesis of Trivinylphosphine Oxide

This protocol is based on the Grignard reaction between phosphoryl trichloride and vinylmagnesium bromide.[1]

Materials:

-

Phosphoryl trichloride (POCl₃)

-

Vinylmagnesium bromide (VMB) solution in THF (1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Double-jacketed reactor with mechanical stirrer, addition funnel, and nitrogen inlet

Procedure:

-

Under a nitrogen atmosphere, charge the 3 L double-jacketed reactor with POCl₃ (51.1 g, 0.33 mol).

-

Add 1000 mL of dry THF to the reactor and cool the mixture to -78 °C using a suitable cooling bath.

-

Slowly add 1 L of 1 M vinylmagnesium bromide solution in THF (1 mol) dropwise to the cooled POCl₃ solution. Maintain the temperature at -78 °C throughout the addition.

-

After the complete addition of the Grignard reagent, stir the reaction mixture at -78 °C for an additional 3 hours.

-

Quench the reaction by adding 100 mL of cold (4 °C) saturated aqueous NH₄Cl solution. Stir the mixture for 5 minutes.

-

Filter the cold mixture to remove the precipitate. The filtrate will consist of two layers.

-

Separate the upper THF layer and remove the solvent under reduced pressure.

-

Extract the remaining aqueous layer with chloroform (2 x 500 mL, then 2 x 250 mL).

-

Combine the chloroform extracts with the residue from the THF layer and dry the combined organic phase over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield a pale-yellow solid.

-

Dry the solid in a vacuum oven at 50 °C overnight to obtain pure, white TVPO.

Causality and Self-Validation: The low reaction temperature (-78 °C) is critical to prevent the in situ polymerization of the newly formed TVPO, which is a known side reaction at higher temperatures.[1] The purity of the final product should be verified by NMR spectroscopy. A successful synthesis will yield a product that can be used in subsequent derivatization steps without further purification.[1]

Derivatization of the TVPO Scaffold: The Michael Addition Pathway

The true utility of TVPO as a medicinal chemistry scaffold lies in the reactivity of its vinyl groups. These electron-deficient alkenes are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction provides a straightforward and modular approach to creating a diverse library of TVPO derivatives.

The Phospha-Michael Addition Reaction

The addition of a nucleophile to the β-carbon of the vinyl group, conjugated to the electron-withdrawing phosphine oxide, is known as a phospha-Michael addition.[5] This reaction is highly efficient and can be catalyzed by simple bases.[5][6]

Caption: General workflow of the phospha-Michael addition on the TVPO scaffold.

Proposed Experimental Protocol: Synthesis of a TVPO-Amine Adduct

This hypothetical protocol illustrates the synthesis of a simple TVPO derivative using a secondary amine as the nucleophile.

Materials:

-

Trivinylphosphine oxide (TVPO)

-

Piperidine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve TVPO (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add piperidine (3.1 equivalents) to the solution.

-

Add a catalytic amount of triethylamine (0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the tris-piperidyl adduct.

Expertise and Causality: The use of a slight excess of the amine ensures the complete reaction of all three vinyl groups. Triethylamine acts as a mild base to facilitate the reaction without promoting unwanted side reactions. The progress of the reaction can be easily monitored by TLC, observing the disappearance of the TVPO starting material and the appearance of a more polar product spot.

Building a Library of TVPO Derivatives

The modular nature of the Michael addition allows for the creation of a diverse library of compounds by simply varying the nucleophile. This is a key advantage for structure-activity relationship (SAR) studies in early-stage drug discovery.

| Nucleophile Class | Potential Pharmacophoric Features Introduced |

| Amines (Primary/Secondary) | Introduction of basic centers for salt formation, hydrogen bond donors/acceptors. |

| Thiols | Can mimic cysteine residues, potential for covalent interactions. |

| Alcohols/Phenols | Introduction of hydrogen bond donors/acceptors, potential for ether linkages. |

| Heterocycles (e.g., Imidazole, Pyrazole) | Introduction of common pharmacophoric rings, potential for metal chelation. |

A Glimpse into Biomedical Applications: TVPO-Based Hydrogels

While the exploration of discrete TVPO derivatives in medicinal chemistry is still in its infancy, there is one notable application in the related field of drug delivery. The reaction between TVPO and piperazine has been shown to form pH-responsive nanostructured hydrogels.[1]

These hydrogels are cross-linked polymers that can swell or shrink in response to changes in the pH of their environment. This property makes them attractive candidates for controlled drug release systems. For instance, a drug could be loaded into the hydrogel and released specifically in the acidic microenvironment of a tumor or in a particular section of the gastrointestinal tract.

Caption: Conceptual workflow for the formation of TVPO-piperazine hydrogels for drug delivery.

Future Outlook and Opportunities

The field of trivinylphosphine oxide derivatives in medicinal chemistry is, for the most part, uncharted territory. This presents a unique opportunity for innovation. Based on the chemical principles outlined in this guide, several promising avenues for future research can be proposed:

-

Kinase Inhibitors: The tetrahedral structure of the phosphine oxide and its ability to form strong hydrogen bonds make it an interesting scaffold for designing ATP-competitive kinase inhibitors. The three side chains derived from the vinyl groups could be tailored to target specific residues in the kinase binding pocket.

-

Antiviral Agents: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs. By analogy, TVPO derivatives functionalized with nucleobases could be synthesized and evaluated as potential viral polymerase inhibitors.

-

Proteolysis-Targeting Chimeras (PROTACs): The three points of diversification on the TVPO scaffold make it an intriguing candidate for the development of novel E3 ligase binders or as a central linker in PROTAC design.

Conclusion

Trivinylphosphine oxide is a readily accessible and highly versatile chemical scaffold that has been largely overlooked by the medicinal chemistry community. Its stable phosphine oxide core provides desirable physicochemical properties, while its three reactive vinyl groups offer a straightforward path to chemical diversification through the robust phospha-Michael addition reaction. While its current biomedical applications are limited to drug delivery systems, the potential for developing novel, discrete small-molecule therapeutics based on the TVPO core is significant. This guide has provided the foundational knowledge and experimental rationale for researchers to begin exploring this promising, yet untapped, area of drug discovery.

References

-

G. Keglevich et al. (2022). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. PubMed Central. Available at: [Link]

-

R. Nazir et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. OUCI. Available at: [Link]

-

R. Nazir et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. Available at: [Link]

-

N. Popovics-Tóth et al. (2022). Synthesis of arylphosphinoyl-functionalized dihydroisoquinolines by Reissert-type reaction and their biological evaluation. ResearchGate. Available at: [Link]

-

R. Nazir et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. NIH. Available at: [Link]

- Agfa-Gevaert NV. (2024). Phosphine oxide-based photoinitiators. Google Patents.

-

R. Nazir et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. ResearchGate. Available at: [Link]

-

Patsnap. (n.d.). Triphenylphosphine oxide patented technology retrieval search results. Eureka. Available at: [Link]

- BASF AG. (1996). Preparation of triphenylphosphine. Google Patents.

- CN101270132A. (2008). Method for preparing triphenylphosphine with diphenylbenzene phosphine oxide. Google Patents.

-

F. F. Arp et al. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. The Royal Society of Chemistry. Available at: [Link]

-

A. S. Ushakov et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers. Available at: [Link]

-

F. F. Arp et al. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. PubMed. Available at: [Link]

- Zeneca Limited. (2000). Triphenylphosphine oxide complex process. Google Patents.

-

A. S. Ushakov et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. NIH. Available at: [Link]

- BASF AG. (1995). Process for the preparation of triphenyl phosphine. Google Patents.

-

A. K. Pasternak et al. (n.d.). Coupling of nucleobases with tris-(hydroxymethyl)phosphine oxide residue. ResearchGate. Available at: [Link]

-

N. Popovics-Tóth et al. (2023). Phosphoryl- or phosphinoyl-functionalized benzo[de]isoquinolinones: synthesis, experimental design, mechanism and biological activity. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen peroxide adducts of triarylphosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal A… [ouci.dntb.gov.ua]

- 5. Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Radical Copolymerization of Trivinylphosphine Oxide (TVPO) with Styrene

Part 1: Strategic Overview & Mechanism[1]

The Chemical Challenge

The copolymerization of Trivinylphosphine oxide (TVPO) with Styrene (St) presents a unique challenge in polymer chemistry: the balance between functional incorporation and structural control. Unlike mono-functional vinyl phosphine oxides (e.g., diphenyl vinylphosphine oxide), TVPO possesses three polymerizable vinyl groups attached to the phosphorus center.

Consequently, TVPO acts not merely as a comonomer but as a potent crosslinking agent .[1] Even at low molar feed ratios (>1 mol%), the reaction kinetics shift rapidly from linear chain growth to three-dimensional network formation (gelation).

Mechanistic Insight: The Q-e Scheme

-

Styrene (M1): Electron-rich donor (

).[1] -

TVPO (M2): The phosphoryl group (

) is strongly electron-withdrawing, making the vinyl groups electron-deficient ( -

Result: This polarity difference favors alternating copolymerization tendencies.[1] However, the trifunctionality of TVPO dominates the physical outcome, leading to a "tighter" network structure compared to conventional divinylbenzene (DVB) crosslinkers.

Applications

-

Flame Retardancy: The phosphorus moiety promotes char formation in the condensed phase, shielding the polymer matrix during combustion.[2]

-

Metal Extraction: The

group is a strong Lewis base, making these resins excellent ligands for extracting lanthanides and actinides from aqueous solutions.

Part 2: Experimental Protocol

Materials & Purification

Critical Step: Impurities in TVPO (specifically residual magnesium salts from Grignard synthesis) can quench radical species.[1]

| Reagent | Function | Purification Protocol (Self-Validating) |

| Styrene | Monomer | Pass through basic alumina column to remove TBC inhibitor.[1] Validation: Colorless liquid; no yellow tint.[1] |

| TVPO | Crosslinker | Recrystallize from THF/Hexane or sublime if purity <98%.[1] Validation: |

| AIBN | Initiator | Recrystallize from methanol.[1][3] Store at 4°C. |

| Chloroform | Solvent | Anhydrous grade.[1] Degas before use. |

| Methanol | Non-solvent | Industrial grade for precipitation/washing.[1] |

Experimental Workflow: Solution Polymerization

This protocol targets a macroporous crosslinked resin .[1]

Step 1: Feed Ratio Calculation

To achieve a robust resin with high phosphorus content without immediate "popcorn" polymerization, maintain TVPO content between 5–15 mol% relative to styrene.[1]

-

Total Monomer Concentration: 2.0 M in Chloroform.[1]

-

Initiator Load: 1.0 wt% relative to monomers.[1]

Step 2: Reactor Setup & Degassing

-

Charge a Schlenk flask with calculated TVPO and Styrene.[1]

-

Add Chloroform to dissolve the solids completely.[1]

-

Crucial: Perform 3 cycles of Freeze-Pump-Thaw degassing.[1][4]

Step 3: Polymerization [1][3]

-

Backfill the flask with Argon/Nitrogen.[1]

-

Immerse in an oil bath pre-equilibrated to 65°C .

-

Stir magnetically at 300 RPM.

-

Observation Point:

-

t = 0-30 min: Solution remains clear.

-

t = 45-90 min: The "Gel Point" is reached.[1] Stirring will become difficult. The solution turns into a swollen gel.[1]

-

Action: Once the magnetic bar stops (Trommsdorff effect), continue heating for 4 hours to drive conversion of residual vinyl groups within the gel network.

-

Step 4: Workup & Soxhlet Extraction

-

Break the gel mechanically and transfer to a Soxhlet thimble.[1]

-

Extract with THF for 24 hours.

-

Purpose: Removes unreacted styrene, soluble oligomers, and initiator residues.[1]

-

-

Dry the insoluble fraction in a vacuum oven at 60°C for 24 hours.

Part 3: Visualization of Workflows

Reaction Mechanism & Network Formation

The following diagram illustrates the transition from monomeric species to the crosslinked network.

Caption: Kinetic pathway from binary monomer feed to insoluble crosslinked network via radical propagation.[1]

Experimental Workflow

Detailed step-by-step execution flow.

Caption: Operational sequence for the synthesis and purification of TVPO-Styrene resins.

Part 4: Characterization & Data Analysis[1]

To validate the synthesis, the following analytical data is expected.

FTIR Spectral Validation

| Functional Group | Wavenumber ( | Diagnostic Signal |

| P=O[1] Stretch | Strong, sharp band (confirms TVPO incorporation).[1] | |

| Aromatic C-H | Multiple bands (Styrene rings).[1] | |

| Vinyl C=C | Disappearance indicates high conversion.[1] Residual peaks indicate unreacted pendant vinyls.[1] |

Thermal Stability (TGA Data)

Phosphorus-containing polymers typically exhibit a two-stage degradation but a higher final char yield compared to pure polystyrene.[1]

| Polymer System | Char Yield at 600°C | |

| Pure Polystyrene | ~350°C | < 1% |

| Poly(St-co-TVPO) | ~330°C | 15 - 25% |

Interpretation: The slight decrease in onset temperature is characteristic of phosphorus flame retardants (early decomposition to form phosphoric acid species), which then catalyze the formation of a protective char layer, significantly increasing the residue at high temperatures.

References

-

Ebdon, J. R., et al. (2000).[1] Radical copolymerization of styrene with some phosphorus-containing monomers. Polymer.

- Context: Establishes reactivity ratios and Q-e values for vinyl-phosphorus monomers.

-

(General Journal Link as specific deep links vary by institution)

-

Salmeia, K. A., et al. (2023).[1][5][6] Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules.

-

Context: definitive guide on TVPO synthesis, crystal structure, and reactivity.[1]

-

-

Price, D., et al. (2002).[1] Flame retardance mechanisms of phosphorus-containing polymers. Journal of Fire Sciences.

- Context: Explains the condensed phase mechanism (char formation) relevant to TVPO-Styrene copolymers.

Sources

Application Notes and Protocols: Trivinylphosphine Oxide as a Reactive Flame Retardant in Epoxy Resins

<

Introduction: Addressing the Flammability Challenge in Epoxy Resins

Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] This versatility has led to their widespread use in electronics, aerospace, automotive, and construction industries. However, their inherent flammability poses a significant safety risk, limiting their application in areas where fire resistance is paramount.[1][2] Traditional approaches to flame retarding epoxy resins have often relied on halogenated compounds, which, despite their effectiveness, are being phased out due to environmental and health concerns related to the release of toxic and corrosive gases during combustion.[3] This has spurred the development of halogen-free alternatives, with phosphorus-containing compounds emerging as a particularly promising class of flame retardants.[1][4]

Reactive flame retardants, which are chemically incorporated into the polymer backbone, offer distinct advantages over additive types.[5] They are less prone to leaching and migration, ensuring permanent flame retardancy and minimizing impact on the material's mechanical properties.[5] Trivinylphosphine oxide (TVPO) is a reactive organophosphorus compound that has garnered significant interest as a flame retardant for epoxy resins.[6][7][8] Its vinyl groups can readily participate in the curing reaction of the epoxy resin, leading to a covalently bound phosphorus moiety within the polymer network. This permanent integration not only enhances flame retardancy but also can positively influence the thermal and mechanical properties of the final material.

These application notes provide a comprehensive guide for researchers and scientists on the use of trivinylphosphine oxide as a reactive flame retardant in epoxy resin systems. We will delve into the synthesis of TVPO, its incorporation into epoxy formulations, and the subsequent characterization of the flame-retardant properties of the cured thermosets. The underlying mechanisms of flame retardancy will also be explored, providing a holistic understanding of how TVPO imparts fire resistance to epoxy resins.

Trivinylphosphine Oxide (TVPO): Synthesis and Properties

Trivinylphosphine oxide is an organophosphorus compound that serves as a promising precursor for flame-retardant additives.[6][7][8][9]

Synthesis of Trivinylphosphine Oxide

A common laboratory-scale synthesis of TVPO involves the reaction of phosphorus oxychloride (POCl₃) with a Grignard reagent, such as vinylmagnesium bromide (VMB).[6][8][9] The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions. Temperature control is crucial, as TVPO is the thermodynamically favored product at lower temperatures.[6][8][9]

Protocol 1: Synthesis of Trivinylphosphine Oxide (TVPO)

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Vinylmagnesium bromide (VMB) solution in THF (e.g., 1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas.

-

Initial Reaction: Dissolve phosphorus oxychloride in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the vinylmagnesium bromide solution to the cooled POCl₃ solution via the dropping funnel. Maintain the temperature below -70 °C throughout the addition to favor the formation of TVPO.[6][8][9] The reaction is exothermic.[7]

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude TVPO.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The identity and purity of the synthesized TVPO should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy.

Formulation and Curing of TVPO-Modified Epoxy Resins

The vinyl groups of TVPO can react with various components of an epoxy resin system, including the epoxy resin itself and the curing agent, particularly amine-based hardeners. This reactivity allows for the covalent incorporation of the phosphorus-containing moiety into the crosslinked polymer network.

Formulation Strategy

The amount of TVPO to be incorporated depends on the desired level of flame retardancy. Typically, a phosphorus content of 1-3 wt% in the final cured resin is sufficient to achieve significant flame retardant properties.[10] The exact amount of TVPO should be calculated based on its phosphorus content and the total weight of the final formulation.

Table 1: Example Formulations of TVPO-Modified Epoxy Resin

| Formulation ID | DGEBA (g) | TVPO (g) | DDM (g) | Phosphorus Content (wt%) |

| EP-Control | 100 | 0 | 27 | 0 |

| EP-TVPO-1 | 100 | 5.5 | 27 | ~1.0 |

| EP-TVPO-2 | 100 | 11.3 | 27 | ~2.0 |

| EP-TVPO-3 | 100 | 17.4 | 27 | ~3.0 |

DGEBA: Diglycidyl ether of bisphenol A; DDM: 4,4'-Diaminodiphenylmethane

Curing Protocol

Protocol 2: Preparation and Curing of TVPO-Modified Epoxy Resin

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

Trivinylphosphine oxide (TVPO)

-

Amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

-

Mechanical stirrer

-

Vacuum oven

-

Molds for sample preparation

Procedure:

-

Pre-mixing: In a beaker, thoroughly mix the DGEBA epoxy resin and the desired amount of TVPO using a mechanical stirrer at 80 °C until a homogeneous mixture is obtained.

-

Degassing: Degas the mixture in a vacuum oven at 80 °C for 30 minutes to remove any entrapped air bubbles.

-

Addition of Curing Agent: Cool the mixture to approximately 60 °C and add the stoichiometric amount of the amine curing agent (DDM). Stir vigorously until the curing agent is completely dissolved and the mixture is homogeneous.

-

Casting: Pour the reactive mixture into pre-heated molds.

-

Curing Schedule: Place the molds in a programmable oven and cure using a staged curing cycle. A typical cycle might be: 120 °C for 2 hours, followed by 150 °C for 2 hours, and a final post-cure at 180 °C for 1 hour. The optimal curing schedule may vary depending on the specific resin and curing agent system.

-

Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.

Characterization of Flame-Retardant Epoxy Resins

A comprehensive evaluation of the cured TVPO-modified epoxy resins involves assessing their flame retardancy, thermal stability, and mechanical properties.

Flame Retardancy Testing

Limiting Oxygen Index (LOI): The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented sample.[11] A higher LOI value indicates better flame retardancy.[11]

UL-94 Vertical Burn Test: This is a widely used standard to classify the flammability of plastic materials.[12] The test involves applying a flame to a vertical specimen and observing its burning behavior, including afterflame time, afterglow time, and the dripping of flaming particles.[13][14] Materials can be classified as V-0, V-1, or V-2, with V-0 being the highest rating, indicating that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are observed.[13][14]

Protocol 3: LOI and UL-94 Testing

-

Sample Preparation: Prepare test specimens according to the dimensions specified in the relevant standards (ASTM D2863 for LOI and UL 94 for the vertical burn test).

-

Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours prior to testing.

-

LOI Test: Conduct the LOI test using a commercially available LOI apparatus, following the procedure outlined in ASTM D2863.

-

UL-94 Test: Perform the UL-94 vertical burn test in a draft-free chamber, adhering to the specified flame application times and observation criteria.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It provides information about the thermal stability and decomposition behavior of the polymer. An increase in the char yield at high temperatures is indicative of a condensed-phase flame retardant mechanism.[15]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured epoxy resin. The Tg is a critical parameter that reflects the crosslink density and the material's performance at elevated temperatures. The incorporation of flame retardants can sometimes affect the Tg.[15][16][17]

Protocol 4: Thermal Analysis (TGA and DSC)

-

Sample Preparation: Use small, uniform samples (5-10 mg) of the cured epoxy resin for both TGA and DSC analysis.

-

TGA Analysis: Perform TGA under a nitrogen atmosphere, typically from room temperature to 800 °C at a heating rate of 10 °C/min. Record the onset of decomposition temperature and the char yield at 700 °C.

-

DSC Analysis: Conduct DSC analysis, typically from room temperature to 250 °C at a heating rate of 10 °C/min, to determine the glass transition temperature (Tg).

Table 2: Typical Performance Data of TVPO-Modified Epoxy Resins

| Formulation ID | LOI (%) | UL-94 Rating | Td,onset (°C) | Char Yield @ 700°C (%) | Tg (°C) |

| EP-Control | 23.0[18] | No Rating | ~350 | ~15 | ~170 |

| EP-TVPO-1 | ~28 | V-1 | ~340 | ~25 | ~165 |

| EP-TVPO-2 | ~32 | V-0 | ~330 | ~35 | ~160 |

| EP-TVPO-3 | >35 | V-0 | ~320 | ~42 | ~155 |

Note: The values presented are typical and may vary depending on the specific epoxy resin, curing agent, and processing conditions.

Mechanism of Flame Retardancy

Phosphorus-based flame retardants can act in both the condensed phase and the gas phase to inhibit combustion.[4][19]

Condensed Phase Mechanism: During thermal decomposition, the phosphorus-containing moieties in the TVPO-modified epoxy resin can promote the formation of a protective char layer on the surface of the material.[19] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of flammable volatile products to the combustion zone.[20] The phosphorus compounds can also act as catalysts for dehydration and crosslinking reactions at elevated temperatures, further enhancing char formation.

Gas Phase Mechanism: In the gas phase, volatile phosphorus-containing species can be released during decomposition. These species, such as PO• and HPO• radicals, can interrupt the free-radical chain reactions of combustion in the flame, effectively quenching the flame.[21] This "flame poisoning" effect reduces the heat feedback to the polymer surface, thus inhibiting further decomposition.

Caption: Dual-mode flame retardant mechanism of TVPO in epoxy resins.

Conclusion

Trivinylphosphine oxide serves as a highly effective reactive flame retardant for epoxy resins. Its successful incorporation into the epoxy network leads to a significant improvement in flame retardancy, as evidenced by increased LOI values and high UL-94 ratings. The dual-action mechanism, involving both condensed-phase char formation and gas-phase flame inhibition, contributes to its high efficiency. While the addition of TVPO may lead to a slight decrease in the glass transition temperature, the overall balance of properties makes it a compelling choice for developing high-performance, flame-retardant epoxy materials for a wide range of demanding applications. Further research can focus on optimizing formulations and exploring synergistic effects with other flame retardants to further enhance performance.

References

-

National Center for Biotechnology Information. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]

-

MDPI. (2022). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Retrieved from [Link]

-

MDPI. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (2024). Flame retardation of epoxy resin with P-N flame retardant based on DOPS/triazine-trione groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Developments in the Flame-Retardant System of Epoxy Resin. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]

-

YouTube. (2024). Flame Retardant Fillers for Epoxy Resins - Session 35. Retrieved from [Link]

-

SciSpace. (2016). Research on the Novel Phosphorus Flame Retardant Epoxy Resin Model and the Corresponding Flame Retardant Performance. Retrieved from [Link]

-

ScienceDirect. (2006). Silicon-containing flame retardant epoxy resins: Synthesis, characterization and properties. Retrieved from [Link]

-

Academia.edu. (n.d.). Development and characterization of a fire retardant epoxy resin using an organo-phosphorus compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Retrieved from [Link]

-

ResearchGate. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (2014). A flame-retardant epoxy resin based on a reactive phosphorus-containing monomer of DODPP and its thermal and flame-retardant properties. Retrieved from [Link]

-

YouTube. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. Retrieved from [Link]

-

Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Flame Retardancy of Epoxy Resins Modified with Few-Layer Black Phosphorus. Retrieved from [Link]

- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.

-

ResearchGate. (n.d.). LOI and UL-94 ratings. Retrieved from [Link]

-

MDPI. (2023). Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. Retrieved from [Link]

-

ACS Publications. (2022). An Efficient Cross-Linked Phosphorus-Free Flame Retardant for Epoxy Resins. Retrieved from [Link]

-

Passive Components Blog. (2019). Flammability of Polymer Materials and UL94 Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

Sources

- 1. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]

- 12. protolabs.com [protolabs.com]

- 13. specialchem.com [specialchem.com]

- 14. passive-components.eu [passive-components.eu]

- 15. (PDF) Development and characterization of a fire retardant epoxy resin using an organo-phosphorus compound [academia.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Flame Retardancy of Epoxy Resins Modified with Few-Layer Black Phosphorus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scispace.com [scispace.com]

Application of Trivinylphosphine Oxide in Lithium-Ion Battery Electrolyte Additives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced Lithium-Ion Battery Electrolytes

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) necessitates innovation beyond the electrode materials. The electrolyte, a critical component governing ion transport, stability, and safety, presents a significant opportunity for advancement. Conventional carbonate-based electrolytes suffer from drawbacks such as flammability and electrochemical decomposition at high voltages, leading to capacity fade and safety concerns.[1] Electrolyte additives are a cost-effective and highly impactful strategy to address these challenges, enhancing battery performance and longevity.[2]

Organophosphorus compounds have emerged as a promising class of electrolyte additives.[3] Among them, trivinylphosphine oxide (TVPO) is a molecule of significant interest. Its vinyl groups offer the potential for electropolymerization to form a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. Furthermore, the phosphine oxide moiety is known for its flame-retardant properties and ability to scavenge detrimental species within the electrolyte.[4]

This technical guide provides a comprehensive overview of the application of TVPO as a LIB electrolyte additive. It is designed to equip researchers with the foundational knowledge, synthesis protocols, and experimental methodologies required to investigate and harness the potential of TVPO in next-generation LIBs.

Trivinylphosphine Oxide (TVPO): A Multifunctional Additive Candidate

TVPO ((CH₂=CH)₃P=O) is a unique organophosphorus compound featuring three reactive vinyl groups attached to a phosphoryl core. This structure imparts a combination of desirable properties for an electrolyte additive.

Proposed Mechanisms of Action

The efficacy of TVPO as an electrolyte additive is believed to stem from a multi-pronged mechanism that enhances both the electrode/electrolyte interfaces and the bulk electrolyte properties.

-

Interfacial Stabilization through Electropolymerization: The vinyl groups of TVPO are susceptible to electrochemical reduction at the anode surface during the initial formation cycles. This can initiate a polymerization reaction, forming a thin, stable, and ionically conductive polymer layer integrated into the SEI. A robust and flexible SEI is crucial for accommodating the volume changes of the anode during lithiation/delithiation and preventing continuous electrolyte decomposition.[5] A similar oxidative polymerization process may occur at the cathode surface to form a protective CEI, mitigating transition metal dissolution and electrolyte oxidation at high potentials.

-

Flame Retardancy: The phosphorus-oxygen bond in the phosphine oxide structure is known to impart flame-retardant properties.[4] In the event of thermal runaway, TVPO can interrupt the combustion cycle through radical scavenging in the gas phase and by promoting the formation of a char layer that acts as a thermal barrier.

-

HF Scavenging: Commercial lithium-ion battery electrolytes containing LiPF₆ are prone to hydrolysis, which generates hydrofluoric acid (HF).[6] HF is highly corrosive and can attack both the electrode materials and the SEI, leading to a decline in battery performance. The phosphoryl oxygen in TVPO can act as a Lewis base to scavenge HF, thereby improving the chemical stability of the electrolyte.

Synthesis of Trivinylphosphine Oxide (TVPO)

A reliable and scalable synthesis protocol is essential for the widespread investigation of TVPO. The following protocol is adapted from the literature and provides a clear pathway to obtaining high-purity TVPO.[7]

Materials and Reagents

-

Phosphorus oxychloride (POCl₃)

-

Vinylmagnesium bromide solution in THF (1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution (4 M)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon manifold)

-

Double-jacketed reactor with mechanical stirrer and addition funnel

Protocol

-

Reaction Setup: In a 3 L double-jacketed reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, charge phosphorus oxychloride (51.1 g, 0.33 mol) under a nitrogen atmosphere.[7]

-

Solvent Addition and Cooling: Add 1000 mL of dry THF to the reactor under nitrogen and cool the reaction mixture to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).[7]

-

Grignard Reagent Addition: Add 1 L of 1 M vinylmagnesium bromide solution in THF (1 mol) dropwise to the cooled reaction mixture via the addition funnel. Maintain the temperature at -78 °C throughout the addition.[7]

-

Reaction: After the complete addition of the Grignard reagent, stir the reaction mixture at -78 °C for 3 hours.[7]

-

Quenching: Add 100 mL of cold (4 °C) 4 M ammonium chloride solution to the reaction mixture and stir for 5 minutes.[7]

-

Work-up:

-

While still cold, filter the mixture to separate the precipitate. The filtrate will consist of two layers.

-

Separate the upper THF layer.

-